5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Description
“5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid” is a chemical compound. It is a derivative of oxazolidine, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
Oxazolidines, the parent compounds of “5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid”, are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of “5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid” is based on the structure of oxazolidine, which is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The cyclobutyl group and the carboxylic acid group are substituents on the oxazolidine ring.Future Directions
The future directions for “5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities of oxazoline-based ring structures , this compound may have potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .
properties
IUPAC Name |
5-cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6(11)8(5-2-1-3-5)4-9-7(12)13-8/h5H,1-4H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCQVMSMJQLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CNC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
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